molecular formula C11H11BrN2 B1277159 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole CAS No. 51294-75-8

4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole

Cat. No. B1277159
CAS RN: 51294-75-8
M. Wt: 251.12 g/mol
InChI Key: GNXWITGSOFQXDG-UHFFFAOYSA-N
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Description

“4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole” is a chemical compound with the molecular formula C11H11BrN2. It has a molecular weight of 251.127 g/mol . This compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole”, can be achieved through various strategies. One common method involves the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines . Another approach involves the cyanation of 4-Bromopyrazole in the presence of palladium catalysts .


Molecular Structure Analysis

The molecular structure of “4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole” can be represented by the SMILES string CC1=C(C(=NN1C2=CC=CC=C2)C)Br . This indicates that the molecule consists of a pyrazole ring substituted with bromine, methyl, and phenyl groups.


Chemical Reactions Analysis

Pyrazole derivatives, including “4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole”, can participate in various chemical reactions. For instance, 4-Bromopyrazole can react with titanium tetrachloride to afford binary adducts . Additionally, the reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S, and Na(2)Se have resulted in thio/selenoether ligands .


Physical And Chemical Properties Analysis

“4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole” is a solid compound with a molecular weight of 251.13 g/mol .

Scientific Research Applications

Organic Synthesis

4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole: is a valuable building block in organic synthesis. It serves as a precursor for various pyrazole derivatives, which are important in synthesizing biologically active molecules. The bromo group in particular makes it a versatile intermediate for further functionalization through nucleophilic substitution reactions .

Medicinal Chemistry

In medicinal chemistry, this compound is used to create a wide range of pharmaceuticals. Its structural motif is found in many therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs. The pyrazole core can be modified to enhance the drug’s potency, selectivity, and pharmacokinetic properties .

Agriculture

The pyrazole ring is a common feature in agrochemicals. 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole can be utilized to develop new pesticides and herbicides. Its modification leads to compounds that can interact with specific biological targets in pests and weeds, providing effective protection for crops .

Material Science

This compound finds applications in material science due to its potential in forming polymers and coatings with unique properties. The bromine atom allows for further chemical transformations, enabling the synthesis of materials with specific thermal, electrical, or mechanical characteristics .

Industrial Chemistry

In industrial chemistry, 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole is used as an intermediate in the production of dyes, pigments, and other industrial chemicals. Its ability to undergo various chemical reactions makes it a valuable component in large-scale chemical manufacturing processes .

Photophysics

The photophysical properties of pyrazole derivatives make them interesting for research in fields like optoelectronics and photonics. They can be used in the design of organic light-emitting diodes (OLEDs) and other devices that rely on the manipulation of light .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole” could involve its use in the synthesis of bioactive compounds. Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

4-bromo-3,5-dimethyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXWITGSOFQXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427551
Record name 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole

CAS RN

51294-75-8
Record name 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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